![molecular formula C20H15F3N2OS2 B2642209 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-26-7](/img/structure/B2642209.png)
2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a benzylsulfanyl group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable electrophilic intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, along with appropriate solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the benzylsulfanyl group may influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: Contains a methylsulfanyl group instead of a benzylsulfanyl group, affecting its reactivity and interactions.
3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: Lacks the sulfanyl group, which may alter its chemical stability and biological activity.
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-benzylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS2/c21-20(22,23)14-7-4-8-15(11-14)25-18(26)17-16(9-10-27-17)24-19(25)28-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKZVDPPZOYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dimethylsulfamoyl)-N-[(2E)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2642126.png)
![2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2642127.png)
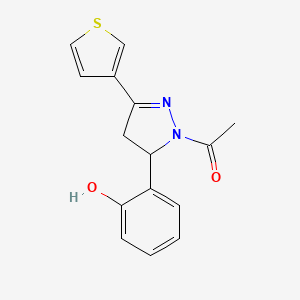
![Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2642131.png)
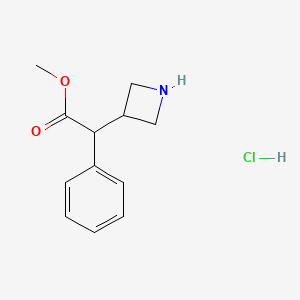
![N-[(2-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
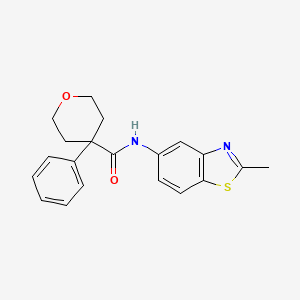
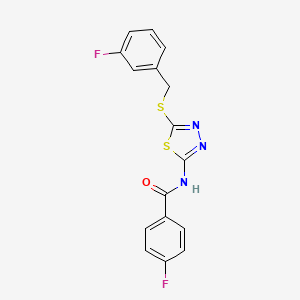
![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)
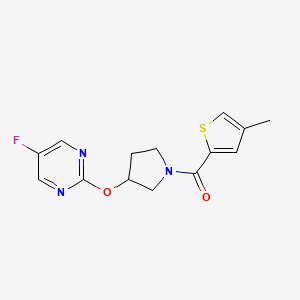
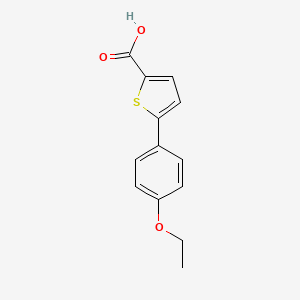
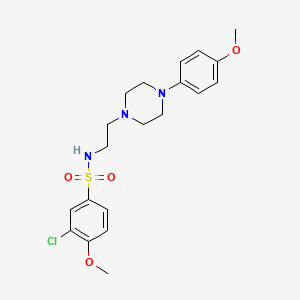
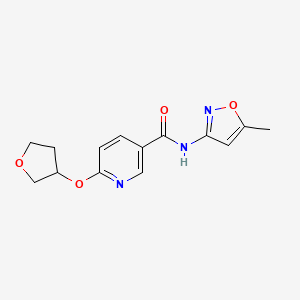
![3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2642149.png)
